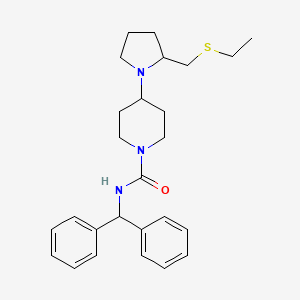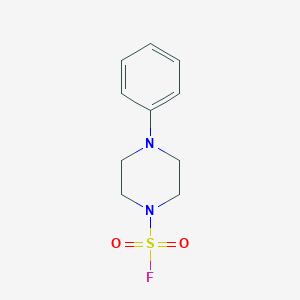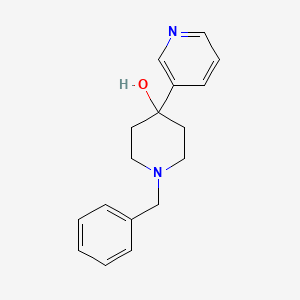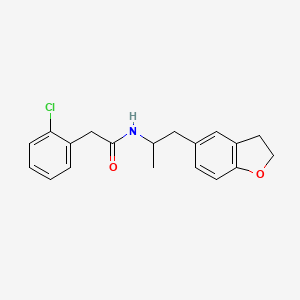
3-(((4-ethylphenyl)(4-fluorobenzyl)amino)methyl)-7-methoxyquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(((4-ethylphenyl)(4-fluorobenzyl)amino)methyl)-7-methoxyquinolin-2(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinoline core substituted with methoxy, ethylphenyl, and fluorobenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((4-ethylphenyl)(4-fluorobenzyl)amino)methyl)-7-methoxyquinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the methoxy group at the 7-position. Subsequent steps involve the formation of the amine linkage with 4-ethylphenyl and 4-fluorobenzyl groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(((4-ethylphenyl)(4-fluorobenzyl)amino)methyl)-7-methoxyquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs of the original compound.
Scientific Research Applications
Chemistry
In chemistry, 3-(((4-ethylphenyl)(4-fluorobenzyl)amino)methyl)-7-methoxyquinolin-2(1H)-one is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with desirable properties.
Biology
In biological research, this compound may be investigated for its interactions with various biomolecules. Its ability to bind to specific proteins or nucleic acids could make it a valuable tool in studying biological processes and developing new therapeutic agents.
Medicine
In medicine, the compound’s potential pharmacological properties are of interest. Researchers may explore its efficacy as a drug candidate for treating various diseases, particularly those involving targets that interact with its unique molecular structure.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, that benefit from its specific chemical properties.
Mechanism of Action
The mechanism by which 3-(((4-ethylphenyl)(4-fluorobenzyl)amino)methyl)-7-methoxyquinolin-2(1H)-one exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to changes in cellular processes, which may be harnessed for therapeutic or industrial purposes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(((4-ethylphenyl)(4-fluorobenzyl)amino)methyl)-7-methoxyquinolin-2(1H)-one include other quinoline derivatives with various substitutions. Examples include:
- 3-((4-ethylphenyl)amino)methylquinolin-2(1H)-one
- 3-((4-fluorobenzyl)amino)methylquinolin-2(1H)-one
- 7-methoxyquinolin-2(1H)-one
Uniqueness
What sets this compound apart from similar compounds is its specific combination of substituents. The presence of both 4-ethylphenyl and 4-fluorobenzyl groups, along with the methoxy substitution on the quinoline core, imparts unique chemical and biological properties that can be leveraged in various applications.
Properties
CAS No. |
892290-51-6 |
|---|---|
Molecular Formula |
C26H25FN2O2 |
Molecular Weight |
416.496 |
IUPAC Name |
3-[[4-ethyl-N-[(4-fluorophenyl)methyl]anilino]methyl]-7-methoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C26H25FN2O2/c1-3-18-6-11-23(12-7-18)29(16-19-4-9-22(27)10-5-19)17-21-14-20-8-13-24(31-2)15-25(20)28-26(21)30/h4-15H,3,16-17H2,1-2H3,(H,28,30) |
InChI Key |
YRBYTXCOYSJJTM-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N(CC2=CC=C(C=C2)F)CC3=CC4=C(C=C(C=C4)OC)NC3=O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Cyclopropyl-3-(2,2-dimethylpropyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2817281.png)

![2,3-dichloro-N-[(4-chlorophenyl)methyl]-5-(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B2817285.png)
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethylbenzene-1-sulfonamide](/img/structure/B2817286.png)


![N-(4-methoxyphenyl)-1-(pyridin-3-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2817290.png)
![N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2817291.png)

![N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]oxane-4-carboxamide](/img/structure/B2817295.png)
![2,3-Dihydrospiro[indene-1,3'-piperidine] hydrochloride](/img/structure/B2817296.png)

